1,8,9-Trihydroxyanthracene
Overview
Description
1,8,9-Trihydroxyanthracene, also known as anthralin, is an organic compound belonging to the class of anthracenes. These compounds are characterized by a system of three linearly fused benzene rings. This compound is typically found as odorless yellow leaflets or needles and is tasteless. It is insoluble in water and exhibits unique fluorescence properties when exposed to air .
Mechanism of Action
Target of Action
1,8,9-Trihydroxyanthracene (TOHA) is primarily used as an additive in organic solar cells (OSCs), where it interacts with the polymer donor D18-Cl and the small-molecule acceptor N3 . These components are the primary targets of TOHA.
Mode of Action
TOHA enhances the performance of OSCs by refining phase separation and strengthening molecular packing in D18-Cl:N3 blend films . This leads to improved charge generation, exciton dissociation, charge transport, and collection, contributing to a higher photocurrent and fill factor for D18-Cl:N3 OSCs .
Biochemical Pathways
The addition of TOHA to the OSCs affects the pathways related to charge generation, exciton dissociation, charge transport, and collection . These changes result in a more efficient conversion of solar energy into electrical energy.
Pharmacokinetics
Alcohols generally react with oxoacids and carboxylic acids to form esters plus water . Oxidizing agents can convert them to aldehydes or ketones .
Result of Action
The addition of TOHA to OSCs results in an elevated power conversion efficiency . Remarkably, it can simultaneously enhance the operational stability, with the TOHA-treated OSC maintaining 68% of the initial efficiency after 1400 hours of operation .
Action Environment
The action of TOHA is influenced by the processing conditions of the OSCs . Morphology measurements illustrate that TOHA improves the stability of the film, leading to a smaller Urban energy value of the device after aging . This demonstrates the significance of processing condition-controlled additive pathways for the realization of stability, leading to superior OSC devices .
Biochemical Analysis
Biochemical Properties
1,8,9-Trihydroxyanthracene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with oxidizing agents, converting into aldehydes or ketones . Additionally, it exhibits both weak acid and weak base behavior, which allows it to participate in various biochemical pathways . The compound’s interactions with enzymes such as oxidoreductases and transferases are crucial for its biochemical activity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been demonstrated to improve the efficiency and stability of organic solar cells by enhancing charge generation, exciton dissociation, and charge transport . These effects suggest that this compound may play a role in modulating cellular energy production and metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to act as an enzyme inhibitor or activator. The compound’s addition to organic solar cells leads to more refined phase separation and stronger molecular packing, which improves charge generation and transport . This indicates that this compound may influence molecular interactions and stability at the cellular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has been shown to maintain its efficiency in organic solar cells for up to 1400 hours, retaining 68% of its initial efficiency . This suggests that this compound is relatively stable and can have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, in rodent models, the lethal dose (LD50) for oral administration is 3216 mg/kg, indicating potential toxicity at high doses . These findings highlight the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as oxidoreductases and transferases. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The compound’s role in these pathways underscores its significance in biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, impacting its biochemical activity . Understanding these transport mechanisms is crucial for elucidating the compound’s overall effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . The precise localization of this compound within cells is essential for understanding its biochemical roles.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8,9-Trihydroxyanthracene can be synthesized through various methods. One common synthetic route involves the reaction of anthracene with hydroxylating agents under controlled conditions. For example, the hydroxylation of anthracene using hydrogen peroxide in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors where anthracene is subjected to hydroxylation reactions. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to optimize yield and purity. The product is then purified through crystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
1,8,9-Trihydroxyanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinones.
Reduction: It can be reduced to form dihydroxyanthracenes.
Substitution: It can undergo substitution reactions with halogens and other electrophiles
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens such as chlorine and bromine are used in substitution reactions
Major Products Formed
Oxidation: Anthraquinones
Reduction: Dihydroxyanthracenes
Substitution: Halogenated anthracenes
Scientific Research Applications
1,8,9-Trihydroxyanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various anthracene derivatives.
Biology: It is studied for its potential biological activities, including its role as an antipsoriatic agent.
Medicine: It is used in the treatment of psoriasis and other skin conditions.
Comparison with Similar Compounds
1,8,9-Trihydroxyanthracene can be compared with other similar compounds such as:
1,8-Dihydroxyanthracene: Similar in structure but lacks the third hydroxyl group.
9,10-Anthraquinone: An oxidized form of anthracene with different chemical properties.
1,8-Dihydroxy-9-anthrone: Another derivative of anthracene with distinct biological activities .
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
1,8-dihydroxy-10H-anthracen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-6,15-16H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZWLKWWNNJHPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Record name | ANTHRALIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19825 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024538 | |
Record name | Anthralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7024538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Lemon yellow leaflets or plates or an orange powder. Melting point 176-181 °C. No odor or taste. Insoluble in water. Moderately toxic by ingestion, inhalation and skin absorption. Used as a treatment for psoriasis., Odorless yellow solid; [Hawley] | |
Record name | ANTHRALIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19825 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,8,9-Anthracenetriol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7933 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), not soluble in water | |
Record name | ANTHRALIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19825 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Anthralin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Anthralin inhibits the proliferation of keratinocytes (epidermal skin cells), prevents the action of T-cells, and promotes cell differentiation, likely through mitochondrial dysfunction. In addition, the production of free radicals may contribute to its anti-psoriatic effect. In vitro studies demonstrate that anthralin prolongs the prophase component of mitosis for keratinocytes and leukocytes. Prophase is the first step of mitosis, the process separating the duplicated genetic material carried in the nucleus of a parent cell into two identical daughter cells. In vivo studies demonstrate that anthralin blocks DNA synthesis and can increase the release of reactive oxygen species. Anthralin is believed to normalize the rate of epidermal cell proliferation and keratinization by reducing the mitotic activity of the epidermal hyperplasia in psoriasis. Anti-proliferative and anti-inflammatory effects of anthralin have been demonstrated on both psoriatic and healthy skin. The anti-proliferative effects of anthralin are thought to be due to a combination of inhibition of DNA synthesis and its strong reducing properties. The effectiveness of anthralin as an anti-psoriatic agent is partly owed to its ability to promote lipid peroxidation and reduce the concentration of endothelial adhesion molecules, which are found to be elevated in psoriatic patients,. Recent studies suggest that its ability to prevent T-lymphocyte activation and normalize keratinocyte differentiation may occur by a direct effect on mitochondria. | |
Record name | Anthralin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1143-38-0 | |
Record name | ANTHRALIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19825 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Dithranol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1143-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthralin [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001143380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthralin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | anthralin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,8-Dihydroxyanthrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anthralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7024538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-dihydroxyanthracen-9(10H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.216 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANTHRALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8CJK0JH5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
349 to 358 °F (NTP, 1992), 178-182 °C | |
Record name | ANTHRALIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19825 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Anthralin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.